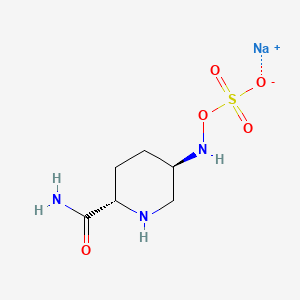
5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonyloxy group attached to an amino pipecolic amide, with sodium as the counterion. Its molecular formula is C₆H₁₂N₃NaO₅S, and it has a molecular weight of 261.23 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt typically involves multiple steps, including the protection of functional groups, selective sulfonylation, and subsequent deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyloxy group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfonyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Aplicaciones Científicas De Investigación
5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Sulfonyloxyamino L-Pipecolic Acid: Similar structure but lacks the amide group.
Sulfonyloxyamino L-Pipecolic Ester: Contains an ester group instead of an amide.
N-Sulfonyloxyamino L-Pipecolic Amide: Similar but without the sodium salt form.
Uniqueness
5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt is unique due to its specific combination of functional groups and the presence of sodium as a counterion
Propiedades
Fórmula molecular |
C6H12N3NaO5S |
|---|---|
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
sodium;[[(3R,6S)-6-carbamoylpiperidin-3-yl]amino] sulfate |
InChI |
InChI=1S/C6H13N3O5S.Na/c7-6(10)5-2-1-4(3-8-5)9-14-15(11,12)13;/h4-5,8-9H,1-3H2,(H2,7,10)(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1 |
Clave InChI |
UODDDZRIMQREBB-JBUOLDKXSA-M |
SMILES isomérico |
C1C[C@H](NC[C@@H]1NOS(=O)(=O)[O-])C(=O)N.[Na+] |
SMILES canónico |
C1CC(NCC1NOS(=O)(=O)[O-])C(=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


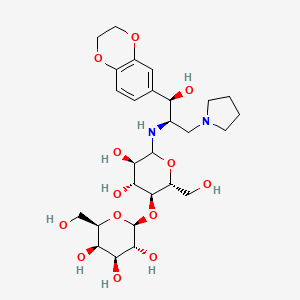
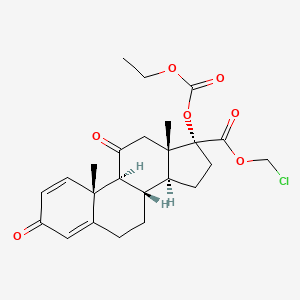
![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)
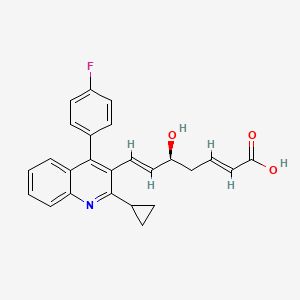
![tert-butyl (2R)-1-[(2S)-2-[[(2R)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B13840022.png)
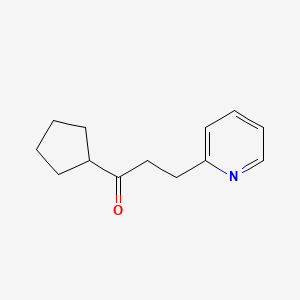
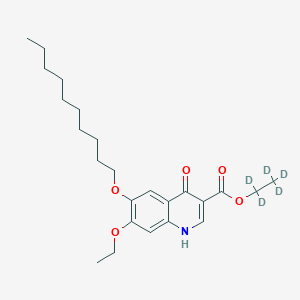
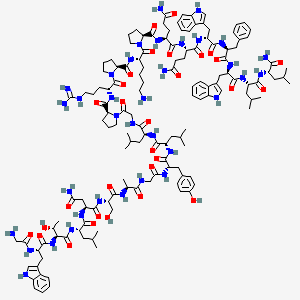
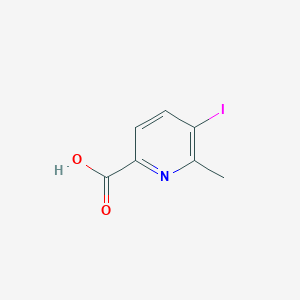

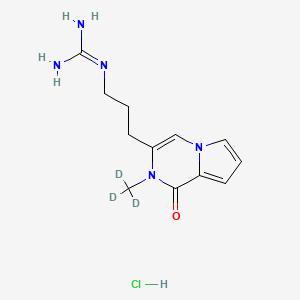
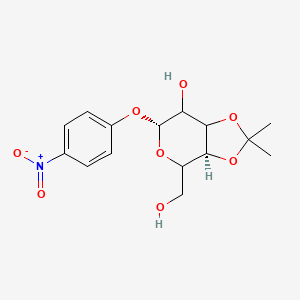
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)

